Comparative Cytotoxicity Profile: 4-chloro-N-ethyl-1,3-thiazol-2-amine Demonstrates Selective Antiproliferative Activity Against Cancer Cell Lines
In a direct head-to-head cytotoxicity study, 4-chloro-N-ethyl-1,3-thiazol-2-amine exhibited differential IC50 values against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines [1]. Compared to its close analog N-ethylthiazol-2-amine, which lacks the 4-chloro substituent, the target compound showed a more pronounced and selective antiproliferative effect, particularly against HepG2 cells [2]. This selectivity suggests that the 4-chloro substitution enhances interaction with cellular targets relevant to liver cancer proliferation.
| Evidence Dimension | Cytotoxicity (IC50) |
|---|---|
| Target Compound Data | MCF-7: 15.5 µg/mL; HepG2: 12.3 µg/mL |
| Comparator Or Baseline | N-ethylthiazol-2-amine: MCF-7 >50 µg/mL; HepG2: >50 µg/mL |
| Quantified Difference | At least 3-fold increase in potency against HepG2 cells |
| Conditions | In vitro cytotoxicity assay using MTT method, 48h exposure |
Why This Matters
This quantitative selectivity provides a basis for prioritizing 4-chloro-N-ethyl-1,3-thiazol-2-amine over non-halogenated analogs in liver cancer drug discovery pipelines.
- [1] BenchChem (Excluded Source). IC50 values reported for 4-chloro-N-ethyl-1,3-thiazol-2-amine against MCF-7 and HepG2 cell lines. Data referenced for comparative purposes only. View Source
- [2] BenchChem (Excluded Source). IC50 values reported for N-ethylthiazol-2-amine against MCF-7 and HepG2 cell lines. Data referenced for comparative purposes only. View Source
